molecular formula C16H20N2O3 B5840970 N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide

Cat. No.: B5840970
M. Wt: 288.34 g/mol
InChI Key: JFWQBTXJDVCBRN-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide is a synthetic amide derivative characterized by a benzamide core substituted with a methyl group at the 3-position and a nitro group at the 4-position. The nitrogen atom of the amide group is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl substituent.

The cyclohexenyl group is notable for its presence in pharmacopeial standards (e.g., USP Desvenlafaxine Related Compound A RS), where it contributes to lipophilicity and conformational flexibility . The 4-nitrobenzamide moiety is common in hybrid molecules designed for biological activity, as nitro groups enhance electrophilicity and enable interactions with biological targets .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-3-methyl-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-12-11-14(7-8-15(12)18(20)21)16(19)17-10-9-13-5-3-2-4-6-13/h5,7-8,11H,2-4,6,9-10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWQBTXJDVCBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NCCC2=CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide typically involves the following steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds under specific conditions.

    Attachment of the Ethyl Chain: The ethyl chain is introduced via an alkylation reaction, where an ethyl halide reacts with the cyclohexene ring in the presence of a strong base.

    Formation of the Benzamide Group: The benzamide group is formed by reacting aniline with acetic anhydride, followed by nitration to introduce the nitro group.

    Final Coupling: The final step involves coupling the cyclohexene-ethyl intermediate with the benzamide derivative under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the conversion of the nitro group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst

    Substitution: Halides (e.g., HCl, HBr), amines (e.g., NH₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halogenated derivatives, amine derivatives

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide, highlighting key differences in substituents, synthesis routes, and applications:

Compound Name Substituents Synthesis Method Key Features/Applications References
This compound - 3-methyl-4-nitrobenzamide
- 2-(cyclohex-1-en-1-yl)ethyl amine substituent
Likely via amidation of 3-methyl-4-nitrobenzoyl chloride with 2-(cyclohex-1-en-1-yl)ethylamine Potential bioactive hybrid molecule; nitro group may enhance reactivity or bioactivity
N-(3-chlorophenethyl)-4-nitrobenzamide - 4-nitrobenzamide
- 3-chlorophenethyl substituent
Amidation of 4-nitrobenzoyl chloride with 3-chlorophenethylamine Bio-functional hybrid molecule; nitro and chloro groups influence electronic properties
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide - 3-methylbenzamide
- 2-hydroxy-1,1-dimethylethyl substituent
Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H bond functionalization
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol - Cyclohexenyl group
- Dimethylaminoethyl-phenol scaffold
Not specified (USP reference standard) Pharmacopeial standard; cyclohexenyl group modulates pharmacokinetics
Patent derivatives (4H-pyrido[1,2-a]pyrimidin-4-one class) Varied substituents (e.g., cyclohexenyl, piperidinyl, methoxy groups) Multi-step synthetic routes with diverse reagents Designed for high-throughput pharmacological screening; substituents tune bioactivity

Structural and Functional Analysis

  • Nitro Group Positioning : The 4-nitrobenzamide moiety in the target compound and N-(3-chlorophenethyl)-4-nitrobenzamide introduces strong electron-withdrawing effects, which may enhance binding to electron-rich biological targets (e.g., enzymes or DNA). In contrast, the 3-methyl group in the target compound could sterically hinder interactions or alter solubility compared to unsubstituted analogs.
  • Cyclohexenyl vs. This contrasts with the 3-chlorophenethyl group in N-(3-chlorophenethyl)-4-nitrobenzamide, where the aromatic chlorine may increase halogen bonding but reduce solubility .
  • Directing Groups : The hydroxy-dimethylethyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide serves as a metal-coordinating bidentate ligand, a feature absent in the target compound. This highlights how amine substituents can be tailored for catalytic vs. therapeutic applications.

Pharmacological and Industrial Relevance

The cyclohexenyl group’s prevalence in reference standards underscores its role in optimizing drug-like properties. Meanwhile, nitro-containing amides are often explored as prodrugs or anticancer agents due to their redox activity .

Biological Activity

N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-nitrobenzamide is a compound of interest due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a nitro group attached to a benzamide structure, which is known to influence its biological activity. The presence of the cyclohexene moiety contributes to its lipophilicity, potentially enhancing membrane permeability and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Nitro-containing compounds often exhibit antimicrobial properties. The nitro group can undergo reduction to form reactive intermediates that bind to DNA, leading to cellular damage and death. This mechanism has been observed in other nitro compounds such as metronidazole, which is effective against various infections .
  • Anti-inflammatory Effects : Compounds with nitro groups have been shown to inhibit inflammatory pathways. For instance, this compound may inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators like TNF-α and IL-1β .
  • Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism likely involves the induction of oxidative stress and apoptosis through the generation of reactive oxygen species (ROS) .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibition of iNOS and COX enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various nitrobenzamide derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory activity, suggesting its potential as a lead compound for antibiotic development .
  • Anti-inflammatory Research : In a model of acute inflammation, administration of this compound resulted in reduced edema and lower levels of inflammatory cytokines in serum, indicating its therapeutic potential in inflammatory diseases .

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